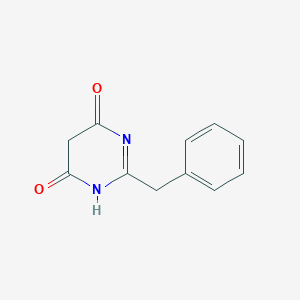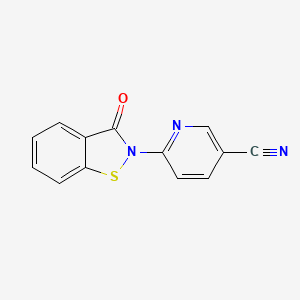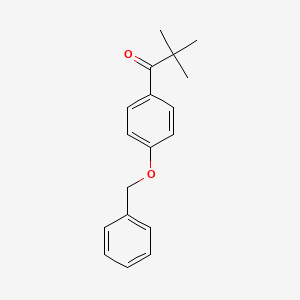
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanone structure with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4-benzyloxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium chloride to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxy-phenyl)-2,2-dimethyl-propan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Hydroxy-phenyl)-2,2-dimethyl-propan-1-one: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)17(19)15-9-11-16(12-10-15)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
UXNHWHTXTODKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



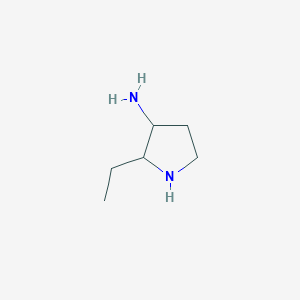
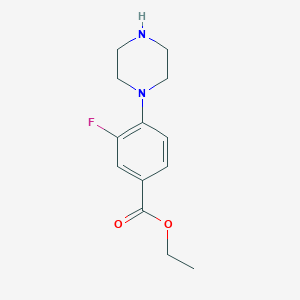



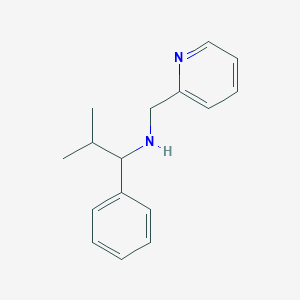
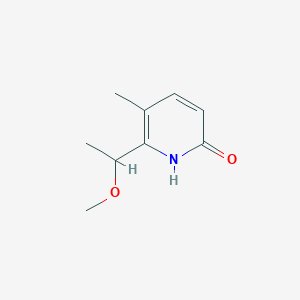
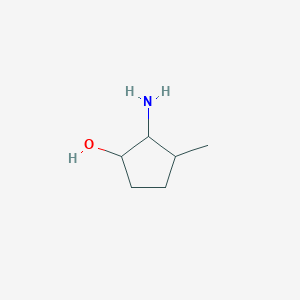
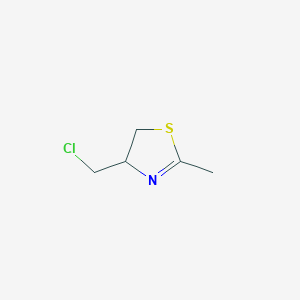
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
